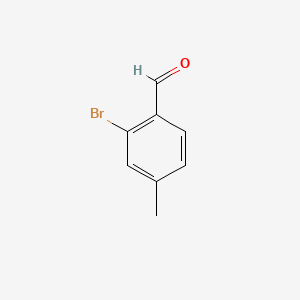

2-Bromo-4-metilbenzaldehído

Descripción general

Descripción

2-Bromo-4-methylbenzaldehyde is a chemical compound that is part of the bromobenzaldehyde family. It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring which also contains an aldehyde functional group. This compound is of interest due to its potential applications in various chemical syntheses and material science .

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, including 2-bromo-4-methylbenzaldehyde, can be achieved through a palladium-catalyzed ortho-bromination of benzaldehydes

Aplicaciones Científicas De Investigación

Acoplamientos de Stille Carbonílicos

2-Bromo-4-metilbenzaldehído: se utiliza en acoplamientos de Stille carbonílicos, que son esenciales en la síntesis de moléculas orgánicas complejas. Este proceso implica el acoplamiento de organoestánanos con haluros de arilo o haluros de vinilo en presencia de un catalizador de paladio y un co-oxidante .

Isomerización y Reacciones de Heck Intramoleculares

Este compuesto sirve como reactivo en la isomerización y las reacciones de Heck intramoleculares. Estas reacciones son esenciales para la creación de compuestos cíclicos y se utilizan ampliamente en la síntesis de productos naturales y productos farmacéuticos .

Condensación de Knoevenagel

En el campo de la síntesis orgánica, This compound es un reactivo clave en las reacciones de condensación de Knoevenagel. Esta reacción forma enlaces carbono-carbono y se usa comúnmente para sintetizar cumarinas, una clase importante de compuestos orgánicos .

Ciclización de N-(α-Metil-p-metoxibencil)-iminoésteres

El compuesto participa en la ciclización de N-(α-metil-p-metoxibencil)-iminoésteres. Esta reacción es significativa en la síntesis de varios compuestos heterocíclicos, que tienen diversas aplicaciones en la química medicinal .

Iminación y Heterociclización Oxidativa / Carbonilación

This compound: se utiliza en reacciones de iminación y heterociclización oxidativa/carbonilación. Estas reacciones son cruciales para la construcción de anillos que contienen nitrógeno, que son estructuras comunes en muchos productos farmacéuticos .

Aminación Intramolecular

El compuesto juega un papel en los procesos de aminación intramolecular. Este método es particularmente útil para la síntesis de aminas, que son bloques de construcción fundamentales en la producción de varios fármacos .

Hidroacilación de Alquenos

También es un reactivo en la hidroacilación intermolecular e intramolecular de alquenos. Esta aplicación es significativa en el campo de la química industrial, donde se utiliza para crear moléculas complejas para la ciencia de los materiales .

Síntesis de Aldehídos Aromáticos

Por último, This compound se emplea en la síntesis de aldehídos aromáticos. Estos compuestos son intermediarios esenciales en la producción de fragancias, sabores y colorantes .

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Bromo-4-methylbenzaldehyde is a chemical compound that primarily targets organic synthesis and pharmaceutical intermediates . It is used in laboratory research and chemical pharmaceutical synthesis processes .

Mode of Action

The compound is an aldehyde, and it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The nitrogen in these compounds acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group of the aldehyde . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The compound is involved in several biochemical pathways, including:

- Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions .

- Knoevenagel condensation .

- Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters .

- Imination and oxidative heterocyclization / carbonylation .

- Intramolecular amination .

Result of Action

The molecular and cellular effects of 2-Bromo-4-methylbenzaldehyde’s action depend on the specific reactions it undergoes. For example, in the formation of oximes and hydrazones, the compound reacts with hydroxylamine or hydrazine, leading to the formation of new compounds with different properties .

Propiedades

IUPAC Name |

2-bromo-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZMDYCVUCMIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405206 | |

| Record name | 2-Bromo-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

824-54-4 | |

| Record name | 2-Bromo-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

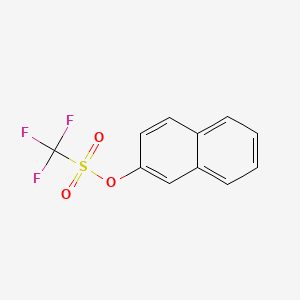

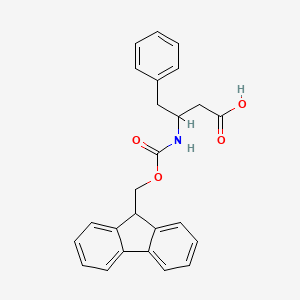

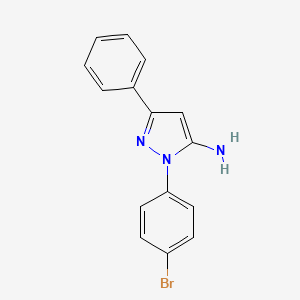

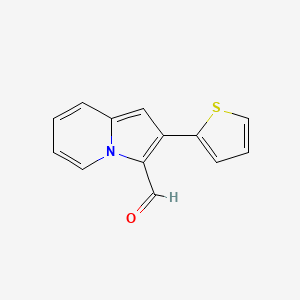

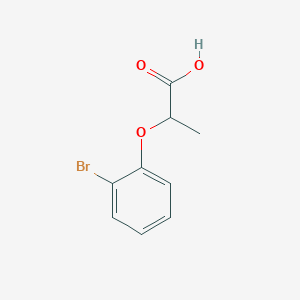

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Bromo-4-methylbenzaldehyde in the synthesis of FR901512?

A1: 2-Bromo-4-methylbenzaldehyde serves as a crucial starting material in the enantioselective total synthesis of FR901512, a potent HMG-CoA reductase inhibitor. [] This synthesis involves 15 steps and utilizes a catalytic asymmetric Nozaki−Hiyama reaction, highlighting the versatility of 2-Bromo-4-methylbenzaldehyde in complex molecule synthesis. []

Q2: How is 2-Bromo-4-methylbenzaldehyde typically synthesized?

A2: A common method for synthesizing 2-Bromo-4-methylbenzaldehyde involves the diazotization of 2-Bromo-4-methylaniline. [] This process involves the conversion of the aniline to a diazonium salt, which is then reacted with formaldehyde to yield the desired aldehyde. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)benzyl]-2-chloroacetamide](/img/structure/B1335352.png)